![molecular formula C13H20N4O B7052932 1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one](/img/structure/B7052932.png)
1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one is a heterocyclic compound that contains both pyrazine and azepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one typically involves the reaction of pyrazine derivatives with azepane intermediates. One common method involves the nucleophilic substitution reaction where a pyrazine derivative reacts with an azepane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antimicrobial agent used in the treatment of tuberculosis.
Pyrrolopyrazine derivatives: Compounds with similar heterocyclic structures that exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one is unique due to its specific combination of pyrazine and azepane rings, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(pyrazin-2-ylamino)propyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13-5-2-1-3-9-17(13)10-4-6-15-12-11-14-7-8-16-12/h7-8,11H,1-6,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGUMGHUENNQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCNC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(3-propan-2-ylfuran-2-yl)methanone](/img/structure/B7052860.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide](/img/structure/B7052863.png)
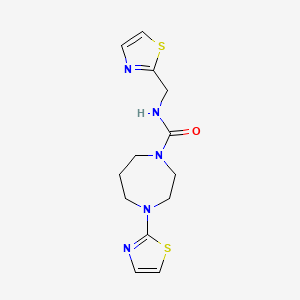
![N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7052882.png)
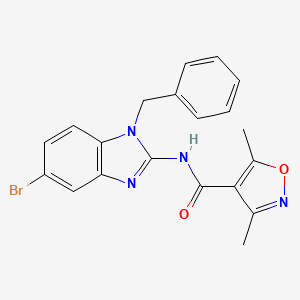
![N-ethyl-3-[(3-propan-2-ylfuran-2-carbonyl)amino]pyrrolidine-1-carboxamide](/img/structure/B7052900.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B7052907.png)
![6-[3-[[ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7052914.png)
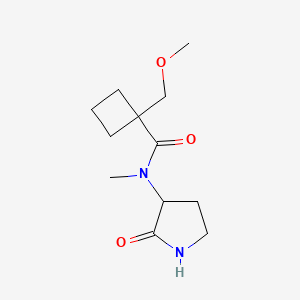
![N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide](/img/structure/B7052926.png)
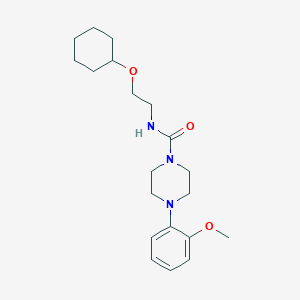
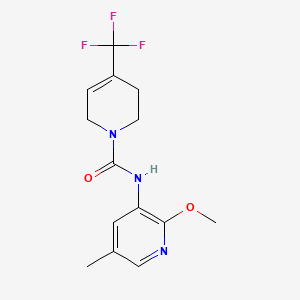
![N-[4-(4-bromophenyl)oxan-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7052939.png)
![Thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7052944.png)
